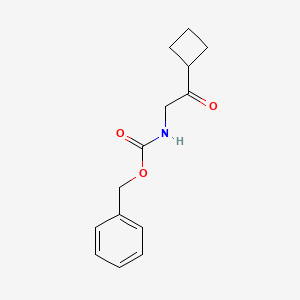![molecular formula C11H17FO2 B3114607 Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate CAS No. 20277-39-8](/img/structure/B3114607.png)
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H17FO2 . It is also known by other synonyms such as 4-Fluoro-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic octane core with a fluorine atom at the 4-position and a carboxylate group at the 1-position . The ethyl group is attached to the carboxylate, forming an ester .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 200.25 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, and others might not be readily available without specific experimental data.Mécanisme D'action
The mechanism of action of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress and inflammation in the brain. This compound may also interact with neurotransmitter receptors and modulate their activity, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, inhibition of amyloid beta aggregation, and modulation of neurotransmitter receptors. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate has several advantages for lab experiments, including its high yield and purity, low toxicity, and good pharmacokinetic properties. However, this compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. This compound is also a challenging compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, including further studies on its mechanism of action, optimization of its synthesis method, and development of new drugs based on its structure. This compound may also have applications in other areas of medicinal chemistry, such as the treatment of cancer or infectious diseases. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of medicinal chemistry.
Applications De Recherche Scientifique
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties and can inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of Parkinson's disease.
Safety and Hazards
While specific safety and hazard data for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is not available in the sources I have access to, general precautions should be taken while handling it, like any other chemical substances. This includes avoiding inhalation, ingestion, or contact with skin and eyes .
Propriétés
IUPAC Name |
ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYJICBVPWELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



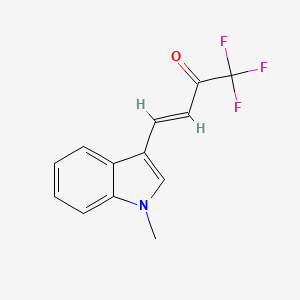
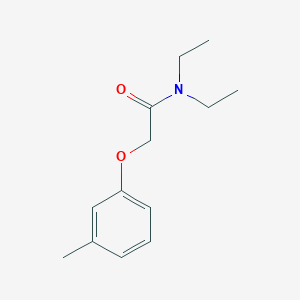

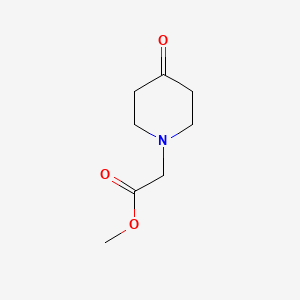

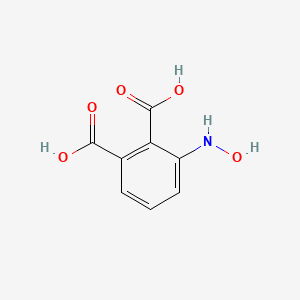
![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)

![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)


